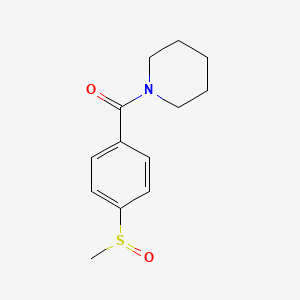![molecular formula C14H24N2O2 B7509547 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B7509547.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Its unique structure and properties make it a valuable tool in the study of various biological processes.
Mecanismo De Acción
The mechanism of action of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide involves its interaction with ion channels. It has been shown to selectively block certain channels, leading to a decrease in their function. This can have a variety of effects depending on the specific channel being targeted, including changes in neuronal excitability and pain perception.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide are largely dependent on the specific ion channel being targeted. In general, its effects are related to changes in neuronal excitability and pain perception. It has also been shown to have an effect on the cardiac system, potentially leading to changes in heart rate and blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide is its selectivity for certain ion channels. This makes it a valuable tool in the study of these channels and their function. Additionally, its unique structure and properties make it a valuable tool in the study of various biological processes. However, its limitations include potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are many potential future directions for the study of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide. One area of interest is the development of new drugs based on its structure and properties. Additionally, further research is needed to fully understand its effects on ion channels and their regulation. Other potential areas of study include its effects on pain perception and the nervous system, as well as its potential applications in the study of other biological processes. Overall, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide is a valuable tool in scientific research with many potential applications and future directions.
Métodos De Síntesis
The synthesis of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide involves the reaction of piperidine with cyclopropanecarbonyl chloride, followed by reaction with 2,2-dimethylpropanoic acid. The resulting compound is then purified through a series of recrystallizations and chromatography techniques.
Aplicaciones Científicas De Investigación
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide has been used in a variety of scientific research applications. One of its primary uses is as a tool in the study of ion channels. It has been shown to selectively block certain ion channels, making it useful in the study of their function and regulation. Additionally, it has been used in studies of the nervous system, as it has been shown to have an effect on neuronal excitability. Other potential applications include the study of pain perception and the development of new drugs.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-14(2,3)13(18)15-11-6-8-16(9-7-11)12(17)10-4-5-10/h10-11H,4-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDHMGMAJIUMDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-dichloro-N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)pyridine-2-carboxamide](/img/structure/B7509485.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]propanamide](/img/structure/B7509496.png)








![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)